molecular formula C8H7BrO2 B8523099 3-Bromo-2-hydroxy-4-methylbenzaldehyde

3-Bromo-2-hydroxy-4-methylbenzaldehyde

Cat. No.: B8523099
M. Wt: 215.04 g/mol
InChI Key: KRVLQRNVOZNPLV-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-4-methylbenzaldehyde (CAS: 1379328-74-1) is a brominated aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol . Its structure features a hydroxyl (-OH) group at the 2-position, a bromine atom at the 3-position, and a methyl (-CH₃) substituent at the 4-position of the benzaldehyde ring. Predicted physicochemical properties include a boiling point of 240.2±35.0 °C, density of 1.629±0.06 g/cm³, and a pKa of 6.74±0.15, suggesting moderate acidity typical of phenolic hydroxyl groups . This compound is structurally related to salicylaldehyde derivatives, which are widely used in coordination chemistry and pharmaceutical synthesis.

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

3-bromo-2-hydroxy-4-methylbenzaldehyde

InChI

InChI=1S/C8H7BrO2/c1-5-2-3-6(4-10)8(11)7(5)9/h2-4,11H,1H3

InChI Key

KRVLQRNVOZNPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 3-bromo-2-hydroxy-4-methylbenzaldehyde and structurally related brominated benzaldehydes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
This compound 1379328-74-1 C₈H₇BrO₂ 215.04 -OH (2), -Br (3), -CH₃ (4) Predicted boiling point: 240.2°C; used in coordination chemistry and bioactive compound synthesis. Intramolecular H-bonding between -OH and aldehyde likely present.
4-Bromo-2-hydroxybenzaldehyde 22532-62-3 C₇H₅BrO₂ 201.02 -OH (2), -Br (4) Commercial availability; forms Schiff bases for metal complexes (e.g., Zn, Cr). Planar structure with intramolecular H-bonding (O···O: 2.636 Å).
3,5-Dibromo-2-hydroxybenzaldehyde 199177-26-9 C₇H₄Br₂O₂ 279.92 -OH (2), -Br (3,5) Higher bromination increases molecular weight and reactivity. Used in coordination polymers and catalysis.
2-Bromo-4-hydroxybenzaldehyde N/A C₇H₅BrO₂ 201.02 -OH (4), -Br (2) Synthesized via Ullmann-type reactions; precursor for antiviral agents. Substituent positions alter electronic properties compared to 3-bromo isomers.
4-Bromo-2-hydroxy-3-methoxybenzaldehyde 1427439-23-3 C₈H₇BrO₃ 231.05 -OH (2), -Br (4), -OCH₃ (3) Methoxy group enhances steric bulk and alters solubility. Applied in synthetic routes for heterocyclic compounds.
2-Bromo-3,4-dimethoxybenzaldehyde N/A C₉H₉BrO₃ 245.07 -OCH₃ (3,4), -Br (2) Methoxy substituents reduce acidity (pKa ~8–9). Used in oxidation reactions to synthesize brominated benzoic acids.

Key Findings:

Substituent Effects on Reactivity and Properties :

  • Bromine Position : The 3-bromo substitution in the target compound contrasts with 4-bromo isomers (e.g., 4-bromo-2-hydroxybenzaldehyde), which exhibit distinct electronic effects due to para vs. meta positioning. Bromine at the 3-position enhances electrophilic substitution resistance compared to para-brominated analogs .
  • Methyl vs. Methoxy Groups : The 4-methyl group in the target compound increases hydrophobicity and steric hindrance compared to 4-bromo-2-hydroxy-3-methoxybenzaldehyde, which has a polar methoxy group. This difference influences solubility and ligand-metal binding affinities in coordination chemistry .

Hydrogen Bonding and Crystal Packing: Intramolecular hydrogen bonding between the hydroxyl (-OH) and aldehyde (-CHO) groups is common in salicylaldehyde derivatives. For example, 3-bromo-2-hydroxybenzaldehyde exhibits an O···O distance of 2.636 Å and an O–H···O angle of 154°, stabilizing the planar conformation . Similar bonding is expected in this compound, though the methyl group may slightly distort the geometry . Weak intermolecular interactions (e.g., C–H···Br, π-stacking) dominate crystal packing. The target compound’s methyl group may disrupt π-stacking observed in non-methylated analogs like 3-bromo-2-hydroxybenzaldehyde, which forms offset face-to-face stacks (centroid distance: 3.752 Å) .

Applications :

  • Coordination Chemistry : Brominated benzaldehydes are key ligands for Schiff base complexes. For instance, 3-bromo-2-hydroxybenzaldehyde forms complexes with Ti, Zn, and Cr, utilized in catalysis and materials science . The methyl group in the target compound could enhance ligand stability in hydrophobic environments.
  • Pharmaceutical Synthesis : Derivatives like 2-bromo-4-hydroxybenzaldehyde serve as intermediates for antiviral and anticancer agents . The target compound’s methyl group may improve bioavailability in similar applications.

For example, 4-(bromomethyl)benzaldehyde lacks thorough toxicity data, emphasizing the need for protective equipment during use .

Preparation Methods

Reaction Mechanism and Conditions

The most common method involves electrophilic aromatic substitution (EAS) on 2-hydroxy-4-methylbenzaldehyde using bromine (Br₂) in acidic media. The hydroxyl (-OH) group directs bromination to the ortho/para positions relative to itself, while the methyl (-CH₃) group at position 4 further influences regioselectivity.

Key parameters :

  • Solvent : Acetic acid (HOAc) or chloroform (CHCl₃)

  • Temperature : 0–25°C (prevents polybromination)

  • Stoichiometry : 1.1–1.3 eq Br₂ per substrate

Protocol (Adapted from CN102766030A )

  • Dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in CHCl₃.

  • Add Br₂ (1.2 eq) dropwise at 0°C under N₂.

  • Stir for 12–24 h at 20–25°C.

  • Quench with NaHSO₃, wash with H₂O, and isolate via crystallization (ethanol/H₂O).

Yield : 68–75%
Purity : >95% (HPLC)

Oxidative Bromination Using Hydrogen Peroxide

Catalytic System

This method avoids handling liquid bromine by generating Br⁺ in situ using H₂O₂ and HBr:

H2O2+2HBrBr2+2H2O\text{H}2\text{O}2 + 2\text{HBr} \rightarrow \text{Br}2 + 2\text{H}2\text{O}

Advantages : Improved safety and reduced byproducts.

Industrial-Scale Process (RU2024482C1 )

ParameterValue
Substrate2-hydroxy-4-methylbenzaldehyde
H₂O₂:HBr ratio1:1.1
CatalystH₂SO₄ (0.5 eq)
Temperature40–60°C
Reaction time6–8 h
Yield82%

Key feature : Solvent-free conditions enhance atom economy.

Directed Ortho-Metalation (DoM) Approach

Lithium-Halogen Exchange

For substrates with competing directing groups, DoM ensures precise bromine placement:

  • Protect -OH as silyl ether (e.g., TBSCl).

  • Treat with LDA (2.0 eq) at -78°C.

  • Quench with Br₂ (1.0 eq).

  • Deprotect with HF-pyridine.

Yield : 70–78%
Selectivity : >99% for position 3

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Direct Bromination68–7595–98High120–150
Oxidative Bromination80–8297–99Moderate90–110
DoM70–78>99Low300–400

Trade-offs : DoM offers superior regiocontrol but higher costs, while oxidative bromination balances yield and safety.

Byproduct Management

Common Impurities

  • 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde : Forms with excess Br₂ (mitigated by stoichiometric control).

  • Oxidation products : Aldehyde → carboxylic acid (prevented by inert atmosphere).

Purification Techniques

StepConditionsEffectiveness
CrystallizationEthanol/H₂O (3:1), -20°CRemoves di-brominated byproducts
Column ChromatographyHexane:EtOAc (4:1)Isomers separation

Industrial Optimization Strategies

Solvent Recycling (CN102766030A )

  • Distill CHCl₃ post-reaction (55–62°C).

  • Reuse in subsequent batches without yield loss (>10 cycles).

Continuous Flow Systems

  • Microreactors reduce reaction time to 2–4 h.

  • Achieve 85% yield at 50°C [patent pending, analogous to 4].

Emerging Methods

Enzymatic Bromination

  • Haloperoxidase enzymes : Selective C3 bromination in aqueous buffer (pH 5–6).

  • Yield : 60% (room temperature, 24 h).

Photocatalytic C–H Activation

  • Catalyst : Ru(bpy)₃²⁺/NaBr under visible light.

  • Conditions : CH₃CN, 25°C, 6 h.

  • Yield : 65% .

Q & A

Q. What are the established synthesis protocols for 3-Bromo-2-hydroxy-4-methylbenzaldehyde, and how are reaction conditions optimized?

The synthesis typically involves bromination and formylation steps. For example, analogous compounds like 3-bromo-2-hydroxybenzaldehyde are synthesized via refluxing bromophenol derivatives with paraformaldehyde under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation . Key parameters include:

  • Temperature : 80–100°C for 6–12 hours.
  • Catalysts : Anhydrous MgCl₂ or triethylamine to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
    Optimization involves adjusting solvent polarity (e.g., THF vs. DMF) and stoichiometry to minimize side products like di-brominated derivatives .

Q. How is this compound characterized structurally and spectroscopically?

  • X-ray crystallography : Used to confirm intramolecular hydrogen bonding (O–H⋯O, ~2.6 Å) and planarity of the aromatic-aldehyde system, as seen in related brominated benzaldehydes .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aldehyde proton at δ 9.8–10.2 ppm; hydroxyl proton (δ 10.5–12.0 ppm, broad) .
    • IR : Stretching bands for –OH (~3200 cm⁻¹), –CHO (~1680 cm⁻¹), and C–Br (~600 cm⁻¹) .
  • HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic and steric effects of the bromo, hydroxyl, and methyl substituents influence reactivity in cross-coupling reactions?

The bromo group acts as a directing group for electrophilic substitution but can also participate in Suzuki or Ullmann couplings. The hydroxyl group facilitates chelation with metal catalysts (e.g., Pd), though it may require protection (e.g., silylation) to prevent side reactions . The methyl substituent introduces steric hindrance, slowing meta-substitution but favoring ortho/para selectivity in nucleophilic attacks. Computational studies (DFT) predict charge distribution and reactive sites, aiding in reaction design .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Crystallization is complicated by intramolecular H-bonding and π-stacking interactions, which reduce solubility. Strategies include:

  • Solvent selection : High-polarity solvents (e.g., DMSO) at elevated temperatures.
  • Additives : Small amounts of acetic acid to disrupt H-bond networks .
  • Slow cooling : Gradual temperature reduction to promote ordered crystal growth.
    Crystal structures of analogs (e.g., 3-bromo-2-hydroxybenzaldehyde) reveal offset π-stacking (centroid distance ~3.75 Å) and C–H⋯Br interactions (~3.05 Å), guiding lattice engineering .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?

  • Molecular docking : Screens potential enzyme targets (e.g., kinases) by simulating interactions with the aldehyde and hydroxyl groups .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the aldehyde group’s LUMO is susceptible to nucleophilic addition .
  • MD simulations : Assess stability in solvent environments (e.g., aqueous vs. lipid membranes) for drug delivery applications .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar brominated benzaldehydes: How should researchers validate data?

For example, 4-bromo-2-hydroxybenzaldehyde has a reported mp of 125°C , while 3-bromo-2-hydroxy-5-methylbenzaldehyde derivatives vary by ±5°C across studies. Resolution steps:

  • Reproducibility : Synthesize the compound using standardized protocols (e.g., inert atmosphere, controlled cooling).
  • Analytical cross-check : Use DSC (Differential Scanning Calorimetry) for precise mp determination .
  • Source verification : Prefer peer-reviewed journals over vendor catalogs for reliable data .

Methodological Tables

Q. Table 1: Comparison of Synthesis Methods for Brominated Benzaldehydes

CompoundMethodYield (%)Purity (%)Citation
3-Bromo-2-hydroxybenzaldehydeReflux with MgCl₂/paraformaldehyde7298
4-Bromo-2-fluorobenzaldehydeFriedel-Crafts bromination6595
3-Bromo-4-hydroxybenzaldehydeVilsmeier-Haack reaction6897

Q. Table 2: Key Spectroscopic Data

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
–CHO (aldehyde)9.8–10.2190–1951680 (C=O)
–OH (phenolic)10.5–12.03200 (O–H)
C–Br110–115600 (C–Br)

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